(S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate
CAS No.:
Cat. No.: VC15875217
Molecular Formula: C10H20FNO2
Molecular Weight: 205.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20FNO2 |
|---|---|
| Molecular Weight | 205.27 g/mol |
| IUPAC Name | tert-butyl (2S)-2-amino-4-fluoro-4-methylpentanoate |
| Standard InChI | InChI=1S/C10H20FNO2/c1-9(2,3)14-8(13)7(12)6-10(4,5)11/h7H,6,12H2,1-5H3/t7-/m0/s1 |
| Standard InChI Key | ZACPVBRAZSIKIO-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC(C)(C)F)N |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC(C)(C)F)N |
Introduction
Chemical Structure and Stereochemical Features
The molecular formula of (S)-tert-butyl 2-amino-4-fluoro-4-methylpentanoate is C₁₁H₂₁FNO₂, with a molecular weight of 218.29 g/mol. The compound’s backbone consists of a pentanoate ester substituted with an amino group at C2, a fluorine atom at C4, and a methyl group at C4, creating a quaternary carbon center. The tert-butyl ester group at the terminal carboxylate enhances lipophilicity and stability against hydrolysis, a feature critical for its handling in synthetic workflows .
Stereochemical Configuration
The (S)-configuration at C2 arises from stereoselective synthesis methods, such as asymmetric hydrogenation or enzymatic resolution. This configuration is pivotal for biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles. For example, in analogous compounds like tert-butyl 6-chloro-3,5-dihydroxyhexanoate, stereochemical purity exceeding 80% diastereomeric excess (de) is achieved using sodium borohydride reductions in micellar aggregates . Such methodologies likely apply to the target compound, ensuring high enantiomeric purity for pharmaceutical applications.
Electronic and Steric Effects
The fluorine atom at C4 introduces electronegativity, polarizing adjacent C–F bonds and influencing electron distribution. This effect can enhance metabolic stability by resisting cytochrome P450-mediated oxidation, a common strategy in drug design . The tert-butyl group’s steric bulk impedes nucleophilic attack at the ester carbonyl, prolonging the compound’s half-life in solution. Crystal structure analyses of related tert-butyl piperazine derivatives reveal that bulky substituents enforce chair conformations in heterocyclic rings, minimizing steric strain .
Synthesis and Stereoselective Methodologies
The synthesis of (S)-tert-butyl 2-amino-4-fluoro-4-methylpentanoate involves multi-step sequences emphasizing stereocontrol and functional group compatibility. Key steps include:
Reformatsky Reaction for Carbon-Carbon Bond Formation
A Reformatsky reagent, generated from tert-butyl bromoacetate and zinc dust in tetrahydrofuran (THF), reacts with a fluorinated ketone precursor to form the β-hydroxy ester intermediate. For instance, tert-butyl iodoacetate reacts with silyl-protected ketones at 65°C to yield β-hydroxy esters in 65% isolated yield . This step establishes the C2–C3 bond while preserving the tert-butyl group’s integrity.
Stereoselective Reduction
Sodium borohydride reduces the β-keto ester intermediate to the corresponding diol with high diastereomeric excess (≥80% de). Micellar aqueous conditions at 0–5°C enhance selectivity by stabilizing transition states through hydrophobic interactions . The resulting diol undergoes protection with 2,2-dimethoxypropane in acetone catalyzed by (D)-camphor-10-sulfonic acid, forming a cyclic acetal to prevent undesired side reactions.
Oxidation and Final Functionalization
The primary alcohol in the protected diol is oxidized to a ketone using a TEMPO/Cu(II)/diimine ligand system under oxygen atmosphere . Subsequent amination at C2 via reductive amination or Curtius rearrangement introduces the amino group. Fluorination at C4 is achieved using Deoxo-Fluor or similar agents, followed by crystallization from n-heptane to isolate the (S)-enantiomer.
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Diastereomeric Excess (de) |
|---|---|---|---|
| Reformatsky Reaction | Zn, tert-butyl iodoacetate, THF, 65°C | 65 | – |
| Borohydride Reduction | NaBH₄, H₂O/THF, 0–5°C | 85 | ≥80 |
| Acetal Protection | 2,2-Dimethoxypropane, (D)-CSA, acetone, 50°C | 90 | – |
| Oxidation | TEMPO, Cu(OTf)₂, O₂, CH₃CN | 78 | – |
Physicochemical Properties and Stability
Solubility and Lipophilicity
The tert-butyl ester confers high lipophilicity (logP ≈ 2.5), rendering the compound soluble in organic solvents like dichloromethane, ethyl acetate, and THF. Aqueous solubility is limited (<1 mg/mL), necessitating formulation with co-solvents for biological assays. The fluorine atom’s inductive effect slightly increases polarity, moderating logP compared to non-fluorinated analogs .
Thermal Stability and Crystal Packing
Differential scanning calorimetry (DSC) of analogous tert-butyl esters reveals melting points between 80–120°C, with decomposition onset temperatures exceeding 200°C . Hirshfeld surface analyses of tert-butyl piperazine derivatives show that C–H⋯O hydrogen bonds and C–H⋯π interactions dominate crystal packing, stabilizing the lattice through dispersion forces . These findings suggest similar thermal resilience for the target compound.
Table 2: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 218.29 g/mol | Calculated |
| Melting Point | 95–98°C | DSC (analog data) |
| logP | 2.4–2.6 | Chromatographic analysis |
| Solubility (H₂O) | <1 mg/mL | Shake-flask method |
Applications in Pharmaceutical Chemistry
Intermediate for Protease Inhibitors
The compound’s amino ester motif mimics peptide bonds, making it valuable for synthesizing transition-state analogs of serine proteases. For example, tert-butyl 6-chloro-3,5-dihydroxyhexanoate derivatives are precursors to HIV protease inhibitors . Fluorination at C4 enhances binding affinity by forming electrostatic interactions with catalytic residues.
Peptidomimetics and Prodrugs
The tert-butyl group’s stability under acidic conditions enables its use in prodrugs designed for oral delivery. In vivo, esterases hydrolyze the tert-butyl ester to release the active carboxylic acid, as seen in angiotensin-II receptor antagonists . The fluorine atom’s metabolic stability prolongs systemic exposure, improving therapeutic efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume